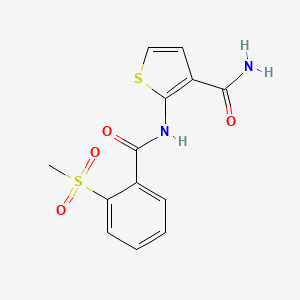

2-(2-(Methylsulfonyl)benzamido)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Methylsulfonyl)benzamido)thiophene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the thiophene family of compounds and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Radical Relay Strategy in Synthesis

A novel radical relay strategy facilitated the generation of 3-(methylsulfonyl)benzo[b]thiophenes, showcasing the synthetic versatility of methylsulfonyl derivatives under mild conditions with photocatalysis. This approach highlights the potential for creating structurally diverse compounds from simple precursors, emphasizing the role of radical intermediates in complex molecule synthesis (Gong et al., 2019).

Inhibition of Cell Adhesion Molecules

Research on benzamidothiophene derivatives demonstrated their capacity to inhibit cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1. These findings suggest the therapeutic potential of these compounds in treating inflammatory diseases by preventing the adhesion of neutrophils to endothelial cells, thus reducing inflammation (Boschelli et al., 1995).

Cholinesterase Inhibition for Neurodegenerative Diseases

Thiophene-2-carboxamide derivatives have been explored for their neuroprotective properties, specifically as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are targets in the treatment of Alzheimer's disease, and compounds showing significant inhibitory activity could provide a basis for developing new therapeutic agents (Kausar et al., 2021).

Application in Nonlinear Optics

A series of conjugated thiophene compounds incorporating methylsulfonyl groups has been synthesized, demonstrating significant potential for application in second-order nonlinear optics. These materials, characterized by high thermal stability and transparency, illustrate the utility of sulfone-substituted thiophenes in the development of advanced optical materials (Chou et al., 1996).

Antibacterial and Antifungal Activities

Thiophene-3-carboxamide derivatives have shown promising antibacterial and antifungal activities, suggesting their potential as novel antibiotic agents. The study of their structure-activity relationships could lead to the development of new drugs to combat resistant microbial strains (Vasu et al., 2003).

properties

IUPAC Name |

2-[(2-methylsulfonylbenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S2/c1-21(18,19)10-5-3-2-4-8(10)12(17)15-13-9(11(14)16)6-7-20-13/h2-7H,1H3,(H2,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRVWWJJSCNJDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C=CS2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-[4-(3-Amino-2,2-dimethylpropyl)piperazin-1-yl]ethyl]-2,2-dimethylpropane-1,3-diamine;pentahydrochloride](/img/structure/B2689490.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2689492.png)

![N-(3-methoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2689494.png)

![6-(thiophen-2-ylmethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2689505.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B2689511.png)